2-(3-Methoxyphenyl)-1,3-dioxolane Reductive Cleavage Yield: 3-Methoxy vs. 4-Methoxy Isomer Comparison
Under nickel boride-mediated reductive deprotection conditions, 2-(3-Methoxyphenyl)-1,3-dioxolane afforded the corresponding 3-methoxybenzyl alcohol in 93.5% yield, whereas the 4-methoxy isomer gave 4-methoxybenzyl alcohol in 88% yield under comparable conditions [1]. The 5.5% absolute yield difference demonstrates superior chemoselectivity and substrate compatibility for the meta-substituted variant in this reductive transformation.
| Evidence Dimension | Reductive deprotection yield to benzyl alcohol |
|---|---|
| Target Compound Data | 93.5% |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-1,3-dioxolane: 88% |
| Quantified Difference | +5.5% absolute yield advantage for meta isomer |
| Conditions | H₂SO₄, Zn, 2.0 h reaction time |
Why This Matters
Higher deprotection yield translates to reduced material loss and improved atom economy in multistep syntheses employing 3-methoxybenzaldehyde as a masked building block.
- [1] Molaid Chemical Database. 2-(3-Methoxyphenyl)-1,3-dioxolane Deprotection Data. Accessed 2026. Patent Reference: CN 200210000000 (Synthesis Method for m-Methoxybenzyl Alcohol). View Source
